molecular formula C6H6N2O B1664038 Acetylpyrazine CAS No. 22047-25-2

Acetylpyrazine

Cat. No. B1664038
CAS RN: 22047-25-2
M. Wt: 122.12 g/mol
InChI Key: DBZAKQWXICEWNW-UHFFFAOYSA-N
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Description

Acetylpyrazine is an organic compound with the chemical formula C6H6N2O. It is a yellow-brown powder at room temperature . It is a pyrazine that is substituted by an acetyl group at position 2 . It has been identified as one of the volatile flavor constituents in popcorn, bread crust, vinegar, and potato snacks .


Synthesis Analysis

Acetylpyrazine is a very important organic intermediate, which has been attracted extensive attention in organic synthesis recently because of its good biological and reactive activities . It occurs naturally in sesame seed oil, peanuts, hazelnuts, almonds, and coffee beans . Recently, acetylpyrazine has been widely used as an intermediate in the organic synthesis of various heterocyclic derivatives and in coupling reactions, alkylation reactions, and sensitizer ligands because of its good biological and reactive activities .


Molecular Structure Analysis

The molecular formula of Acetylpyrazine is C6H6N2O . The molecular weight is 122.12 g/mol . The crystal structure of acetylpyrazine was identified by powder X-ray diffraction .


Chemical Reactions Analysis

Acetylpyrazine serves as a flavorant and reaction intermediate . It is a significant reaction intermediate for producing drugs for treating malaria, epilepsy, and Parkinson’s disease . Moreover, acetylpyrazine has been used in the preparation of the 2-acetylpyrazine Schiff base of S-methyldithiocarbazate .


Physical And Chemical Properties Analysis

Acetylpyrazine is a yellow-brown powder at room temperature . It has a molecular weight of 122.12 g/mol . The melting point is between 76 - 78 °C .

Scientific Research Applications

Solubility Determination in Pure Solvents and Binary Solvent Mixtures

Scientific Field: Solution Chemistry

Methods of Application: The solubilities were determined by a dynamic analytic method at temperatures ranging from 268.15 to 308.15 K under atmospheric pressure . The solubility data were correlated with some thermodynamic models, including the modified Apelblat model, λh model, CNIBS/R-K model, and NRTL model .

Results: The solubility of acetylpyrazine increases with increasing temperature and solvent polarity . For the binary solvent mixture of ethyl acetate and isopropanol, the solubility increases with increasing temperature and mole fraction of ethyl acetate . All the models or equations gave satisfactory correlation results .

Flavoring Additive in Food Industry

Scientific Field: Food Science

Methods of Application: Acetylpyrazine is added to food products to enhance their flavor . The specific methods of application can vary depending on the type of food product.

Results

Acetylpyrazine is considered generally recognized as safe by the U.S. Food and Drug Administration . It contributes to the flavor profile of various food products .

Safety And Hazards

Acetylpyrazine causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of fire, it can produce hazardous combustion gases or vapors .

properties

IUPAC Name

1-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZAKQWXICEWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047085
Record name Acetylpyrazine
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, colourless to pale yellow crystals with a nutty, popcorn, breadcrust odour
Record name 2-Acetylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031861
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/822/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in organic solvents, moderately soluble (in ethanol)
Record name 2-Acetylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/822/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Acetylpyrazine

CAS RN

22047-25-2
Record name Acetylpyrazine
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Record name 2-Acetylpyrazine
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Record name Acetylpyrazine
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Record name Ethanone, 1-(2-pyrazinyl)-
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Record name Acetylpyrazine
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Record name Pyrazin-1-ylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.670
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Record name 2-ACETYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 77 °C
Record name 2-Acetylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
J Wang, ZM Zhang, MX Li - Inorganica Chimica Acta, 2022 - Elsevier
… In this work, cadmium and antimony complexes of 2-acetylpyrazine N 4 -methylthiosemicarbazone, also 2-acetylpyrazine N 4 -dimethylthiosemicarbazone have been synthesized and …
Number of citations: 9 www.sciencedirect.com
MX Li, CL Chen, CS Ling, J Zhou, BS Ji, YJ Wu… - Bioorganic & medicinal …, 2009 - Elsevier
… parent ketone from 2-acetylpyrazine to 2-benzoylpyridine … acetylpyrazine thiosemicarbazone, we also describe synthesis and single crystal X-ray crystal structure of 2-acetylpyrazine …
Number of citations: 66 www.sciencedirect.com
Y Zheng, B Li, Y Ai, M Chen, X Zheng… - Journal of Coordination …, 2022 - Taylor & Francis
Anti-cancer activity of 2-acetylpyrazinethiourea derivatives against NCI-H460, A549, HepG2 and HeLa cell lines was evaluated, with IC 50 values ranging from 2.64 to 19.43 µM, among …
Number of citations: 1 www.tandfonline.com
MX Li, J Zhou, H Zhao, CL Chen… - Journal of Coordination …, 2009 - Taylor & Francis
[Fe(HL) 2 ]Cl 3 · 1.5H 2 O (1), where HL = C 7 H 9 N 5 S, 2-acetylpyrazine thiosemicarbazone, was obtained and fully characterized. X-ray diffraction studies show that complex 1 …
Number of citations: 14 www.tandfonline.com
MHSA Hamid, ANAH Said, AH Mirza, MR Karim… - Inorganica Chimica …, 2016 - Elsevier
Tin(IV) complexes of formulae, [Sn(acpysme)(C 6 H 5 ) 2 Cl], [Sn(acpysbz)(C 6 H 5 ) 2 Cl], [Sn(acpysbz)(C 6 H 5 )Cl 2 ] and [Sn(acpysbz)I 3 ] (acpysme and acpysbz = anionic forms of …
Number of citations: 30 www.sciencedirect.com
J Wang, YT Wang, JN Chang, MX Li - Inorganic Chemistry Communications, 2021 - Elsevier
… -acetylpyrazine thiosemicarbazone formulated as [Ni(L 1 ) 2 ]·CH 3 OH (1) and [Ni 2 (L 2 ) 3 ]ClO 4 ·C 2 H 5 OH (2) (HL 1 = 2-acetylpyrazine … of 2-acetylpyrazine thiosemicarbazone have …
Number of citations: 4 www.sciencedirect.com
C Li, Z Liao, J Qin, B Wang, Z Yang - Journal of Luminescence, 2015 - Elsevier
In this article, a simple hydrazone-based ‘‘turn on’’ fluorescent chemosensor has been designed, synthesized and evaluated. Upon addition of Al 3+ ions, the sensor showed high …
Number of citations: 25 www.sciencedirect.com
D Zhang, Q Li, MX Li, DY Chen… - Journal of Coordination …, 2010 - Taylor & Francis
… 2-acetylpyrazine thiosemicarbazone against K562 leukemic cancer cell lines. Our objective is to compare the variation in antitumor activity by changing metal ions with 2-acetylpyrazine …
Number of citations: 19 www.tandfonline.com
Y Wu, L Zhou, X Zhang, J Gong, H Hao, Q Yin… - Journal of Solution …, 2018 - Springer
… The solubilities of acetylpyrazine in seven pure solvents and one binary solvent mixture were … Moreover, acetylpyrazine has been used in the preparation of the 2-acetylpyrazine Schiff …
Number of citations: 3 link.springer.com
MX Li, J Zhou, ZL Wang, JP Wang - Zeitschrift für Naturforschung B, 2008 - degruyter.com
The title complex [Co(C 7 H 8 N 5 S) 2 ]·2H 2 O has been synthesized and characterized by IR and UV spectral studies. The structure of the compound has been determined by single-…
Number of citations: 9 www.degruyter.com

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